Product packaging for 2-Hydroxylamino-6-nitrotoluene(Cat. No.:CAS No. 5805-95-8)

2-Hydroxylamino-6-nitrotoluene

Cat. No.: B13797149
CAS No.: 5805-95-8
M. Wt: 168.15 g/mol
InChI Key: HIXIHBIHMDSOMK-UHFFFAOYSA-N
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Description

2-Hydroxylamino-6-nitrotoluene (CAS Registry Number: 5805-95-8) is a significant intermediate in the microbial biodegradation pathways of nitroaromatic explosives such as 2,4,6-trinitrotoluene (TNT) and dinitrotoluenes . This compound is primarily utilized in environmental microbiology and bioremediation research to elucidate the metabolic routes and enzymatic mechanisms by which bacteria, including Pseudomonas and Clostridium species, detoxify and utilize man-made environmental pollutants . Its key research value lies in its role as a direct precursor to mutagenic metabolites. Studies using Salmonella typhimurium TA100 have demonstrated that monohydroxylamino intermediates like this compound are directly mutagenic, in contrast to their parent dinitrotoluene compounds or the fully reduced diaminotoluene products . This makes it a critical compound for understanding the structure-activity relationships and genotoxic risks associated with the incomplete microbial transformation of nitroaromatic munitions . The mechanism of action involves enzymatic reduction, where nitroreductases catalyze the step-wise reduction of nitro groups to hydroxylamino groups, a key transformation in the anaerobic breakdown of these xenobiotics . Researchers employ this chemical to investigate the kinetics of these transformations, identify the responsible enzymes, and develop more effective bioremediation strategies that ensure complete degradation past the hazardous hydroxylamino stage . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B13797149 2-Hydroxylamino-6-nitrotoluene CAS No. 5805-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-6(8-10)3-2-4-7(5)9(11)12/h2-4,8,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXIHBIHMDSOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206778
Record name Benzenamine, N-hydroxy-2-methyl-3-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID10206778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5805-95-8
Record name Benzenamine, N-hydroxy-2-methyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-hydroxy-2-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation Pathways of 2 Hydroxylamino 6 Nitrotoluene

Biotransformation of Parent Nitroaromatic Compounds

Phytotransformation Pathways

Phytotransformation refers to the uptake and metabolic conversion of environmental pollutants by plants. Certain aquatic plants have demonstrated the ability to transform TNT into various reduced products.

The aquatic plant Myriophyllum aquaticum (parrot feather water milfoil) can effectively take up and transform TNT from contaminated water. researchgate.netresearchgate.net The primary and initial intermediates identified in this phytotransformation process are the hydroxylamino-dinitrotoluene isomers: 2-hydroxylamino-4,6-dinitrotoluene (B1238210) (2HA46DNT) and 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (4HA26DNT). researchgate.net These initial products can be further metabolized by the plant into other compounds, including aminodinitrotoluenes and diaminonitrotoluenes. researchgate.net The formation of hydroxylamino intermediates is a crucial first step in the complex pathway of TNT detoxification in these plant systems. researchgate.netasm.org

Plant SystemPrecursorInitial Transformation ProductsReference(s)
Myriophyllum aquaticum2,4,6-Trinitrotoluene (B92697) (TNT)2-Hydroxylamino-4,6-dinitrotoluene, 4-Hydroxylamino-2,6-dinitrotoluene researchgate.net, researchgate.net

Enzymology of 2-Hydroxylamino-6-nitrotoluene Formation

The biotransformation of TNT into hydroxylamino derivatives is catalyzed by a class of enzymes known as nitroreductases. These enzymes facilitate the reduction of nitro aromatic compounds.

Characterization of Nitroreductase Activity

Bacterial nitroreductases are typically flavoenzymes that utilize NAD(P)H as a reducing agent to add electrons to the nitro groups of substrates like TNT. oup.com This reduction occurs sequentially, producing nitroso and then hydroxylamino intermediates. nih.gov

Xenobiotic reductase B (XenB) is an NADPH-dependent flavoprotein oxidoreductase belonging to the Old Yellow Enzyme (OYE) family, found in bacteria such as Pseudomonas fluorescens I-C. asm.orgnih.govasm.org This enzyme catalyzes the reduction of TNT through two distinct mechanisms: reduction of a nitro group or hydride addition to the aromatic ring. asm.orgnih.gov The enzymatic activity of purified XenB on TNT results in the accumulation of 2-hydroxylamino-4,6-dinitrotoluene and 4-hydroxylamino-2,6-dinitrotoluene. asm.orgnih.govasm.orgnih.gov The reaction is dependent on NADPH as an electron donor. asm.org While XenB from Pseudomonas fluorescens produces hydroxylamino-dinitrotoluenes, XenB from Pseudomonas putida has also been studied for its activity on various nitroaromatic compounds, showing high activity with TNT. nih.govdntb.gov.ua

Escherichia coli harbors several key nitroreductases involved in TNT transformation. researchgate.net

NemA : This enzyme, also known as N-ethylmaleimide reductase, is a member of the OYE family of flavin-dependent oxidoreductases. igem.wikioup.com It plays a unique role in the denitration of TNT. researchgate.netigem.wiki Purified NemA has been shown to convert TNT into this compound. igem.wiki This process involves the formation of a Meisenheimer complex intermediate, from which nitrite (B80452) is released upon rearomatization to form the final product. nih.gov

EnzymeOrganism SourceCofactorAction on TNTKey Product(s)Reference(s)
Xenobiotic Reductase B (XenB) Pseudomonas fluorescens I-CNADPHNitro group reduction2-Hydroxylamino-4,6-dinitrotoluene, 4-Hydroxylamino-2,6-dinitrotoluene asm.org, nih.gov, nih.gov
NemA Escherichia coliNAD(P)HNitro group reduction and denitration via Meisenheimer complexThis compound nih.gov, igem.wiki
NfsA Escherichia coliNAD(P)HNitro group reductionHydroxylaminodinitrotoluenes nih.gov, igem.wiki, nih.gov
NfsB Escherichia coliNAD(P)HNitro group reductionHydroxylaminodinitrotoluenes nih.gov, igem.wiki, nih.gov, nih.gov
Cytochrome P450 Reductase Involvement

The enzymatic reduction of nitroaromatic compounds like 2,6-DNT is significantly mediated by NADPH-cytochrome P450 reductase (P450R). mdpi.comaacrjournals.org This flavoenzyme, typically associated with the endoplasmic reticulum in eukaryotic cells, is a key component of the microsomal electron transport system. mdpi.comnih.gov P450R facilitates the transfer of electrons from the cofactor NADPH to various electron acceptors, including cytochromes P-450 and nitroaromatic compounds. mdpi.comnih.gov

The catalytic cycle involves the transfer of redox equivalents along the pathway: NADPH → FAD → FMN → Acceptor. mdpi.com P450R has been shown to catalyze the single-electron reduction of nitroaromatics. mdpi.com While direct studies on 2,6-DNT are limited, research on analogous compounds provides strong evidence for the reductase's role. For instance, purified rat liver P450R can, by itself, catalyze the initial reduction of a nitro group on 2,4,6-trinitrotoluene (TNT) to form 4-hydroxylamino-2,6-dinitrotoluene. nih.govresearchgate.netnih.gov Similarly, the reduction of nitrobenzene (B124822) to its intermediates is catalyzed by NADPH-cytochrome c reductase. nih.gov These findings suggest that P450R is crucial for the initial, rate-limiting step in the formation of hydroxylamino intermediates from nitroarenes, including the generation of this compound from 2,6-DNT. nih.govnih.gov

Electron Donor and Acceptor Requirements

The enzymatic reduction of a nitro group to a hydroxylamine (B1172632) is a redox reaction that necessitates an electron donor and an electron acceptor.

Electron Donors: The most common and crucial electron donors for the nitroreductases that catalyze this transformation are the reduced pyridine (B92270) nucleotides: nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). ontosight.aitaylorfrancis.comresearchgate.net These cofactors provide the necessary reducing equivalents (electrons) for the reaction to proceed. The preference for NADH or NADPH can vary significantly among different enzymes. taylorfrancis.com Bacterial oxygen-insensitive (Type I) nitroreductases are often classified based on their cofactor preference; Group A enzymes typically depend on NADPH, whereas Group B enzymes can utilize both NADH and NADPH. oup.com In some organisms, such as Rhodobacter capsulatus, nitroreductases show a clear preference for NADPH over NADH as the physiological electron donor. asm.org

Electron Acceptors: In this specific biotransformation, the nitroaromatic compound, 2,6-dinitrotoluene (B127279), functions as the electron acceptor. The enzyme facilitates the transfer of electrons from the donor (NADPH or NADH) to the nitro group of the acceptor molecule, initiating the reduction process. mdpi.comnih.gov

Table 1: Electron Donor Preferences for Various Reductases

Enzyme/Organism SystemPreferred Electron Donor(s)Reference
Bacterial Nitroreductases (Group A)NADPH oup.com
Bacterial Nitroreductases (Group B)NADH and NADPH oup.com
Rhodobacter capsulatus NitroreductasesNADPH asm.org
Enzymes from Aquatic SedimentsNADPH oup.com
Enterobacter cloacae NitroreductaseNADH or NADPH nih.gov
Rat Liver MicrosomesNADPH nih.gov

Mechanistic Insights into Nitro Group Reduction

The mechanism can proceed via two main pathways depending on the enzyme type:

Single-Electron Transfer: Oxygen-sensitive (Type II) nitroreductases and flavoenzymes like cytochrome P450 reductase typically catalyze the reduction through a series of single-electron transfers. mdpi.comoup.com This process first forms a nitro anion radical. In the presence of oxygen, this radical can be reoxidized back to the parent nitro compound, creating a futile cycle that generates superoxide (B77818) anions. taylorfrancis.comoup.com

Two-Electron Transfer: Oxygen-insensitive (Type I) nitroreductases, which are common in bacteria, catalyze the reduction through the sequential transfer of electron pairs (hydride ions) from NAD(P)H. oup.comasm.org This two-electron reduction converts the nitro group directly to a nitroso group (–NO), which is a highly reactive intermediate. oup.com This nitroso intermediate is then rapidly reduced by another two electrons to form the more stable hydroxylamine (–NHOH). mdpi.comoup.com In many enzymatic reactions, the nitroso intermediate is not observed as it is quickly converted to the hydroxylamine, which may be the final product of the reaction. oup.com

Table 2: Stepwise Reduction of a Nitro Group to a Hydroxylamine

StepReactantProductElectron ChangeNotesReference
1Ar–NO₂ (Nitro Group)Ar–NO (Nitroso Group)+ 2e⁻The nitroso intermediate is often highly reactive and not observed. oup.com
2Ar–NO (Nitroso Group)Ar–NHOH (Hydroxylamino Group)+ 2e⁻The hydroxylamine is a relatively stable intermediate and can be the end product. tandfonline.comoup.com
Overall Ar–NO₂ (Nitro Group) Ar–NHOH (Hydroxylamino Group) + 4e⁻ Four-electron reduction.

Metabolic Fates and Downstream Transformation Pathways of 2 Hydroxylamino 6 Nitrotoluene

Further Reduction Pathways

The hydroxylamino group of 2-hydroxylamino-6-nitrotoluene is susceptible to further reduction, leading to the formation of aminotoluenes. This process can occur stepwise, ultimately resulting in the complete reduction of both nitro groups.

Conversion to 2-Amino-6-nitrotoluene

The reduction of this compound can yield 2-amino-6-nitrotoluene. tandfonline.com This conversion is a critical step in the detoxification pathway of 2,6-DNT, as the resulting aminonitrotoluene is generally less reactive than its hydroxylamino precursor. Studies with the intestinal microflora of male Wistar rats have demonstrated the transformation of 2,6-DNT into this compound, which is subsequently converted to 2-amino-6-nitrotoluene. nih.govtandfonline.com Similarly, incubation of 2,6-DNT with Salmonella typhimurium strains TA 98 and TA 98/1,8-DNP6 resulted in the formation of 2-amino-6-nitrotoluene, with this compound identified as an intermediate. tandfonline.comepa.gov This reduction is considered a stepwise process, proceeding from the nitroso to the hydroxylamino and finally to the amino derivative. tandfonline.com

Formation of Diaminotoluene Isomers (e.g., 2,6-Diaminotoluene)

Following the formation of 2-amino-6-nitrotoluene, further reduction of the remaining nitro group can occur, leading to the formation of 2,6-diaminotoluene (B122827). tandfonline.comnih.govtandfonline.com Research has confirmed that 2-amino-6-nitrotoluene can be further metabolized to 2,6-diaminotoluene by intestinal microflora. nih.govtandfonline.com This suggests a sequential reduction pathway where both nitro groups of the parent compound, 2,6-DNT, are ultimately converted to amino groups. In studies with male Wistar rats, 2,6-diaminotoluene was identified as a final intestinal metabolite of 2,6-DNT. tandfonline.com

Oxygen-Dependent Further Metabolism

The further metabolism of hydroxylamino intermediates can be influenced by the presence of oxygen. In some bacterial systems, the transformation of hydroxylamino derivatives is an oxygen-dependent process. For instance, in the metabolism of 2,4,6-trinitrotoluene (B92697) (TNT) by Pseudomonas pseudoalcaligenes JS52, the accumulation of dihydroxylamino and hydroxylamino-amino-nitrotoluene intermediates was observed under anaerobic conditions, indicating that their subsequent transformation was dependent on oxygen. asm.orgasm.org While this research focuses on a related compound, it highlights the potential for oxygen to play a role in the downstream pathways of hydroxylamino-nitrotoluenes. In the context of aminodinitrotoluene isomers, which are structurally similar to the metabolites of 2,6-DNT, transformation to polar metabolites has been shown to be an O2-dependent process in Pseudomonas aeruginosa MA01. grafiati.com

Dimerization and Polymerization Reactions

Under certain conditions, particularly in the presence of oxygen, this compound can undergo condensation reactions with other reactive intermediates to form larger molecules, such as azoxy dimers.

Formation of Azoxy Dimers (e.g., 2,2'-Azoxytoluenes)

The spontaneous condensation of a hydroxylamino intermediate with a nitroso intermediate can lead to the formation of an azoxy dimer. In the context of 2,6-DNT metabolism, the reaction between this compound and 2-nitroso-6-nitrotoluene (B128371) can form 2,2'-dimethyl-3,3'-dinitroazoxybenzene. tandfonline.comepa.gov The formation of azoxy compounds is a known abiotic reaction, and their presence has been noted in various studies on the metabolism of dinitrotoluenes. nih.govdss.go.th For example, during the incubation of 2,4-dinitrotoluene (B133949) with intestinal microflora, two nitroazoxy compounds were detected. nih.gov The formation of azoxy dimers is considered a significant pathway under conditions that favor the accumulation of reactive hydroxylamino and nitroso intermediates. montana.edueeer.org

Conditions Favoring Dimerization (e.g., Aerobic Conditions)

The formation of azoxy dimers is particularly favored under aerobic conditions. eeer.orgnih.gov The presence of oxygen can promote the formation of the necessary reactive intermediates for dimerization. While the initial reduction of the nitro group to a hydroxylamino group is a reductive process, the subsequent condensation to form azoxy compounds can occur spontaneously, especially when both the hydroxylamino and nitroso derivatives are present. tandfonline.comepa.gov The production of highly reactive hydroxylamino intermediates under aerobic conditions can lead to these non-enzymatic coupling reactions, resulting in dimerization or polymerization. eeer.org

Mechanisms of Dimer Formation

The transformation of 2,4,6-trinitrotoluene (TNT) often proceeds through the formation of hydroxylamino derivatives, which are highly reactive and can undergo various subsequent reactions, including dimerization. These reactions can be either enzymatic or nonenzymatic and are crucial in the environmental fate of TNT metabolites.

One significant nonenzymatic pathway involves the reaction between a hydroxylaminodinitrotoluene (HADNT) isomer, such as this compound, and a tautomer of the protonated dihydride-Meisenheimer complex of TNT. nih.govasm.org This reaction is favored under aerobic conditions or anaerobic conditions in the presence of NADP+. nih.gov The process results in the formation of various isomers of amino-dimethyl-tetranitrobiphenyl and the release of nitrite (B80452). nih.govasm.org Studies have confirmed that both the HADNT isomer and the Meisenheimer complex are necessary precursors for this dimerization to occur. nih.govasm.org

Another pathway for dimerization involves the condensation of hydroxylamino intermediates to form azoxy compounds. grafiati.com A fraction of HADNTs can dimerize to form azoxytoluenes, which can be further transformed into azo and hydrazo derivatives. grafiati.com The dimerization reactions are thermodynamically favorable and can proceed spontaneously. acs.org Theoretical studies using Density Functional Theory show that under acidic conditions, the protonation of the dihydride–Meisenheimer complex (2H⁻–TNT) occurs first, followed by a dimerization reaction with hydroxylaminodinitrotoluene that is thermodynamically beneficial. acs.org

These dimerization reactions are significant as they lead to the formation of more complex and persistent molecules in the environment, representing a critical branch in the metabolic pathway of TNT.

Rearrangement Products and Secondary Metabolites

Arylhydroxylamines like this compound are susceptible to rearrangement reactions, leading to a variety of secondary metabolites. These reactions, particularly the Bamberger rearrangement, introduce new functional groups onto the aromatic ring, further diversifying the pool of TNT transformation products.

The Bamberger rearrangement is a key acid-catalyzed or enzymatic reaction for arylhydroxylamines. In the context of TNT metabolism, intermediates such as 2,4-dihydroxylamino-6-nitrotoluene (B1244328), formed from the reduction of TNT, undergo this rearrangement. dss.go.thacs.orggrafiati.com This mechanism involves the intramolecular attack of a nucleophile, typically water, onto the aromatic ring, leading to the introduction of a hydroxyl group.

Studies with anaerobic cell extracts of Clostridium acetobutylicum have shown that 2,4-dihydroxylamino-6-nitrotoluene rearranges to form hydroxylated aminonitrotoluenes. dss.go.thacs.org The acid-catalyzed Bamberger rearrangement strongly favors the addition of the hydroxyl group to the para position relative to the participating hydroxylamine (B1172632) group. dss.go.thacs.org When the para position is blocked, as is the case for the 4-hydroxylamine group in 2,4-dihydroxylamino-6-nitrotoluene (blocked by the methyl group), the rearrangement occurs at the 2-hydroxylamine group. dss.go.th This results in the hydroxyl group being added to the 5-position of the ring. dss.go.th This enzymatic equivalent to the acid-catalyzed rearrangement has been observed to occur without the need for cofactors or oxygen. grafiati.com

The metabolic pathways of TNT can lead to the formation of compounds containing both amino and hydroxylamino functional groups. These aminohydroxylaminotoluenes are often products of partial reduction or rearrangement reactions. For instance, during the metabolism of TNT by Pseudomonas species, 4-amino-2-hydroxylamino-6-nitrotoluene (B1241501) has been identified as a transformation product. nottingham.ac.uk

Furthermore, the Bamberger rearrangement of 2,4-dihydroxylamino-6-nitrotoluene can yield aminohydroxylaminotoluenes. researchgate.net Specifically, cell extracts of Clostridium strains have been shown to produce 2-amino-4-hydroxylamino-5-hydroxyl-6-nitrotoluene and 2-hydroxylamino-4-amino-5-hydroxyl-6-nitrotoluene through this rearrangement mechanism. nottingham.ac.ukresearchgate.net These compounds represent a class of polar and oxygen-sensitive intermediates in the anaerobic metabolism of TNT.

Hydroxylation of the aromatic ring is a significant transformation that increases the polarity of TNT metabolites. This process often occurs as a direct consequence of the Bamberger rearrangement of dihydroxylamino intermediates. As established in studies with Clostridium acetobutylicum, the rearrangement of 2,4-dihydroxylamino-6-nitrotoluene leads to the formation of 2-amino-4-hydroxylamino-5-hydroxy-6-nitrotoluene. dss.go.thacs.orgnottingham.ac.uk

The identification of this product was confirmed through various spectroscopic techniques after stabilization by derivatization. dss.go.thacs.org The reaction introduces a hydroxyl group at the 5-position of the toluene (B28343) ring, a position that was not previously substituted. dss.go.th This hydroxylation is a critical step, as the resulting polar products may have different toxicological properties and environmental fates compared to their non-hydroxylated precursors. Under aerobic conditions, these hydroxylated products can be further transformed, leading to the formation of polar yellow compounds. nottingham.ac.uk

Incorporation into Macromolecules and Environmental Matrices

The reactive nature of hydroxylamino intermediates makes them prone to covalent binding with cellular macromolecules and components of the environmental matrix. This incorporation represents a significant pathway for the sequestration and detoxification of these metabolites, but also a potential mechanism of toxicity.

Hydroxylaminodinitrotoluenes (HADNTs) are known to be reactive intermediates that can form covalent bonds with biological macromolecules. Research has demonstrated that when [¹⁴C]-labeled TNT is incubated with rat liver microsomes and NADPH, the resulting HADNT metabolites form covalently bonded protein adducts. dtic.mil The formation of these adducts is influenced by the oxygen content of the atmosphere. dtic.mil

Binding to Humic Acids and Natural Organic Matter

The metabolic fate of this compound, a partially reduced derivative of 2,6-dinitrotoluene (B127279), is significantly influenced by its interaction with natural organic matter (NOM), particularly humic acids. dss.go.thtandfonline.com While arylhydroxylamines themselves can be transient, their transformation products are key to the formation of bound residues in soil and biomass. dss.go.thresearchgate.net Sequential anaerobic and aerobic conditions, often found in bioremediation processes, facilitate the incorporation of these residues into NOM fractions. researchgate.netnih.gov

Research on analogous compounds, such as the hydroxylamino metabolites of 2,4,6-trinitrotoluene (TNT), provides critical insights into these binding processes. Studies have shown that arylhydroxylamine functionalities, like that in 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (4HADNT), exhibit minimal direct reactivity with humic acids under anaerobic conditions. nih.govslu.se However, the situation changes dramatically under aerobic conditions, which promote the oxidation of the hydroxylamino group to a highly reactive nitroso group. nih.gov This corresponding nitrosoarene is responsible for the rapid and substantial binding observed with humic substances. nih.govslu.se For instance, the model nitrosoarene compound, nitrosobenzene, demonstrated rapid reactivity with peat humic acid, with 50% being removed from solution within 48 hours. nih.gov

The composition of the humic material is a determining factor in the extent of this binding. The proteinaceous fraction of humic acids has been identified as a primary site for these reactions. nih.govslu.se Experiments using humic acids with varying protein content revealed that the protein component was at least partly responsible for the removal of nitrosoarenes from the solution. nih.gov This suggests that the covalent binding is not a random incorporation but a specific chemical reaction with functional groups present in the protein-like structures within the humic matrix. slu.seserdp-estcp.mil In bioremediation studies using 15N-labeled TNT, analysis confirmed that nitrogen from the parent compound becomes covalently bound to humic acids, fulvic acids, and humin as substituted amines and amides after anaerobic/aerobic treatment. dss.go.th

Table 1: Reactivity of TNT Metabolites with Humic Substances

Compound/Functional Group Reactivity with Humic Acid Conditions/Observations Source(s)
4-Hydroxylamino-2,6-dinitrotoluene (4HADNT) No appreciable reactivity Tested under anaerobic conditions. nih.gov
Nitrosoarene Compounds (e.g., Nitrosobenzene) Rapid reactivity (50% removal in 48h) Tested under aerobic conditions; reactivity linked to proteinaceous fraction of humic acid. nih.govslu.se
Reduced TNT Metabolites (general) Strong binding Binding occurs to humic acids, fulvic acids, and humin, forming substituted amines and amides. dss.go.th
2,4,6-Triaminotoluene (TAT) Strong binding Binds strongly to humic substances. dss.go.th

Mechanisms of Covalent Binding (e.g., Nitroso-Thiol Reactions)

The covalent binding of this compound metabolites to natural organic matter and biomass is primarily driven by the formation of a reactive nitroso intermediate, 2-nitroso-6-nitrotoluene. nih.govnih.gov This oxidation step is crucial, as the nitroso group is a potent electrophile that readily reacts with nucleophilic sites within the organic matrix. nih.govnih.gov

A principal mechanism implicated in this process is the nitroso-thiol reaction. nih.govserdp-estcp.mil This involves the reaction of the nitroso group with sulfhydryl (-SH) groups present in the cysteine residues of the protein fraction of humic acids or biomass. nih.govnih.gov Studies using model systems have confirmed this pathway. For example, when a mixture containing 2,4-dihydroxylamino-6-nitrotoluene (a structural analog) was exposed to oxygen in the presence of the thiol-containing compound 1-thioglycerol, a new, polar product was formed, confirming the role of the nitroso intermediate in reacting with thiols. nih.govgrafiati.com Furthermore, pretreating humic acids with agents that specifically block thiol groups significantly reduced their ability to react with nitrosobenzene, reinforcing the importance of the nitroso-thiol reaction. nih.gov

Density functional theory (DFT) simulations have provided a detailed molecular mechanism for the reaction between a nitroso metabolite of TNT and model thiols. nih.gov The proposed pathway involves several key steps:

Formation of Semimercaptal: A thiolate anion (RS⁻) performs a nucleophilic attack on the nitrogen atom of the nitroso group. nih.gov This process is facilitated by a solvent-mediated proton transfer. nih.gov

Rearrangement of Semimercaptal: The formed semimercaptal can undergo rearrangement, a process that is typically triggered by acidic conditions or a hydrated ion (H₃O⁺). nih.gov

Adduct Formation: The reaction ultimately leads to the formation of a stable N-S covalent bond, creating a sulfinamide adduct and firmly immobilizing the xenobiotic metabolite onto the protein structure. nih.govnih.gov

Besides the nitroso-thiol reaction, other binding mechanisms have been suggested. These include the formation of azoxy compounds from the condensation of hydroxylamino and nitroso groups, which can then bind to the soil matrix. dss.go.th Additionally, imine linkages may form, further contributing to the irreversible binding of these metabolites to humin. dss.go.th

Table 2: Proposed Mechanisms of Covalent Binding

Mechanism Reactive Species Target Functional Group Resulting Linkage/Product Source(s)
Nitroso-Thiol Reaction Nitrosoarene (e.g., 2-Nitroso-6-nitrotoluene) Sulfhydryl (-SH) groups in proteins/thiols Covalent N-S bond (Sulfinamide adduct) nih.govserdp-estcp.milnih.govnih.gov
Condensation Reaction Hydroxylamine and Nitroso groups Each other Azoxy compounds dss.go.th
Imine Formation Amine/Hydroxylamine metabolites Carbonyl groups in NOM Imine linkage (Schiff base) dss.go.th

Chemical Reactivity and Mechanistic Studies of 2 Hydroxylamino 6 Nitrotoluene

Electronic Structure and Reactivity Relationships

The electronic structure of a molecule is fundamental to its reactivity. Computational chemistry provides powerful tools to investigate these properties, offering insights into the behavior of transient intermediates like 2-Hydroxylamino-6-nitrotoluene.

Computational studies, often employing methods like Density Functional Theory (DFT), are used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity).

For nitroaromatic compounds, the substitution pattern significantly influences the HOMO and LUMO energies. In a comprehensive review, it was noted that for substituted nitrotoluenes, the HOMO energy is generally lower when electron-donating groups like amino or hydroxyl are at the ortho (2,6) positions compared to the para (4) position. nih.gov This suggests that this compound would have a relatively low HOMO energy compared to its isomers. The more nitro groups are replaced by amino or hydroxyl groups, the higher the HOMO and LUMO energies tend to be. nih.gov

Table 1: Calculated Energies and Properties of TNT and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)
2,4,6-Trinitrotoluene (B92697) (TNT)--
2-Amino-4,6-dinitrotolueneLower than 4-amino isomer-
4-Amino-2,6-dinitrotolueneHigher than 2-amino isomer-
2-Hydroxyl-4,6-dinitrotolueneLower than 4-hydroxyl isomer-
4-Hydroxyl-2,6-dinitrotolueneHigher than 2-hydroxyl isomer-
2,6-Diamino-4-nitrotolueneLower than 2,4-diamino isomerLower than 2,4-diamino isomer
2,4-Diamino-6-nitrotolueneHigher than 2,6-diamino isomerHigher than 2,6-diamino isomer

Molecular modeling studies have been employed to understand the electrophilic nature of intermediates formed during TNT degradation. The oxidation of arylhydroxylamino metabolites of TNT can lead to the formation of nitroso intermediates. Molecular modeling has shown that the more reduced TNT derivatives containing nitroso groups are more likely to react with nucleophiles. unizar.es This increased electrophilicity is a key factor in their potential for binding to biological macromolecules and humic substances in the environment. unizar.es The cytotoxic propensity of hydroxylamino and amino metabolites of TNT is predicted to be strong, in line with their nucleophilic properties. mdpi.com

Stability and Transformation Kinetics

The stability and the rates at which this compound transforms are critical for determining its environmental fate and persistence.

This compound is an intermediate in several abiotic and biotic degradation pathways of TNT. One significant abiotic pathway involves the rearomatization of a dihydride-Meisenheimer complex of TNT, which leads to the production of this compound and the release of a nitrite (B80452) ion. mdpi.com

Hydroxylamino-dinitrotoluenes are known to be unstable and can undergo further transformations. mdpi.com One common abiotic reaction is the condensation of a hydroxylamino group with a nitroso group to form an azoxy linkage. This dimerization is a significant pathway for the transformation of these intermediates. europa.eu Another potential abiotic transformation is the Bamberger rearrangement, where under acidic conditions, the hydroxylamino group can rearrange to form an aminophenol. europa.eu

Environmental factors, particularly the presence of oxygen, have a profound impact on the stability of this compound. The presence of oxygen can lead to the oxidation of the hydroxylamino group back to a nitroso group, which can then participate in dimerization reactions to form azoxytetranitrotoluenes. unizar.esnih.gov Model reactions have demonstrated that the formation of a new product from a dihydroxylamino-nitrotoluene derivative and a thiol only occurred in the presence of oxygen, confirming the role of the nitroso functionality in the binding reaction. unizar.es

Studies on hydroxylamino-dinitrotoluenes have shown that dissolved oxygen accelerates their destruction. mdpi.com This highlights the importance of anaerobic conditions for the persistence of these intermediates.

The transformation of this compound involves several competing reactions. Kinetic analyses of the phytotransformation of TNT have shown that the formation of azoxy products from hydroxylamino-dinitrotoluene intermediates can be more rapid than their reduction to the corresponding amines. mdpi.com

Table 2: Observed Transformation Pathways of Hydroxylamino Intermediates of TNT

Transformation PathwayProduct(s)Conditions
Dimerization (Condensation)AzoxytetranitrotoluenesAerobic
ReductionAminodinitrotoluenesAnaerobic/Biotic
Bamberger RearrangementAminophenolsAcidic
OxidationNitroso-dinitrotoluenesAerobic

Interconversion with Nitroso Analogs

The chemical reactivity of this compound is characterized by its participation in redox reactions, particularly its interconversion with the corresponding nitroso analog, 2-nitroso-6-nitrotoluene (B128371). This interconversion is a critical aspect of the metabolic pathways of nitroaromatic compounds. The transformation between the hydroxylamino and nitroso forms involves a two-electron redox process, which can be influenced by enzymatic systems and the presence of oxygen. nottingham.ac.uk The nitroso derivatives are known to be highly reactive and often unstable, making them difficult to detect as intermediates in reaction pathways. annualreviews.org

The oxidation of the hydroxylamino functional group in this compound to its corresponding nitroso group is a significant reaction, particularly in biological systems under aerobic conditions. While the hydroxylamine (B1172632) is an intermediate in the reduction of the parent nitro compound, it can be re-oxidized to the nitroso form. nih.gov This oxidation is often dependent on the presence of oxygen. nih.govnih.gov For instance, studies on the related compound 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (4HA) showed that its conversion to a reactive intermediate, presumed to be the nitroso metabolite, increased with higher oxygen concentrations. nih.gov

In the context of microbial transformations, the formation of nitroso compounds from hydroxylamino intermediates has been observed. For example, Pseudomonas pseudoalcaligenes JS52 transforms a related aminodinitrotoluene to a hydroxylamino intermediate, which is then further transformed into a nitroso derivative in oxygen-dependent reactions. nih.govasm.org This suggests a similar potential for this compound. The resulting nitrosoarene is a potent electrophile that can react readily with various biological molecules. annualreviews.org

However, the detection of the nitroso intermediate is not always possible. In anaerobic biotransformation of 2,6-dinitrotoluene (B127279) by Clostridium acetobutylicum, this compound was identified as an intermediate, but the corresponding nitroso species was not observed. dss.go.th This indicates that under certain conditions, such as in anaerobic environments or with specific enzymatic systems, the oxidation of the hydroxylamino group may not occur, or the nitroso intermediate is so transient that it cannot be detected. dss.go.th The high reactivity of nitrosoarenes contributes to their role in the toxicity of nitroaromatic compounds. annualreviews.org

Table 1: Research Findings on the Oxidation of Arylhydroxylamines

Compound StudiedSystem/OrganismConditionsKey FindingCitation(s)
4-hydroxylamino-2,6-dinitrotolueneRat liver microsomesAerobicCovalent binding to proteins, suggesting formation of a reactive oxidized intermediate (nitroso), increased with oxygen concentration. nih.gov
2,4-dihydroxylamino-6-nitrotoluene (B1244328)Model reaction with 1-thioglycerolAerobicA reaction product formed only in the presence of oxygen, confirming the nitroso functionality was the reactive species. nih.gov
2-hydroxylamino-4-amino-6-nitrotoluenePseudomonas pseudoalcaligenes JS52Oxygen-dependentThe hydroxylamino intermediate is transformed to 4-amino-2-nitroso-6-nitrotoluene. nih.govasm.org
This compoundClostridium acetobutylicum cell extractsAnaerobicThis compound was observed as an intermediate, but no nitroso intermediates were detected. dss.go.th

The reduction of a nitroso group to a hydroxylamino group is a fundamental step in the reductive metabolism of nitroaromatic compounds. annualreviews.orgasm.org This reaction is part of the sequential reduction of a nitro group to an amine, following the pathway: nitro → nitroso → hydroxylamino → amine. researchgate.net This specific step involves the addition of two electrons and two protons to the nitroso functional group.

This reduction is commonly catalyzed by enzymes known as nitroreductases. Specifically, oxygen-insensitive (Type I) nitroreductases facilitate the two-electron reduction of the nitro group to a nitroso group, and a subsequent two-electron reduction yields the hydroxylamino group. nottingham.ac.uk These enzymes utilize reduced pyridine (B92270) nucleotides like NAD(P)H as electron donors. nottingham.ac.ukethz.ch The reduction of the nitroso intermediate is generally a rapid process, which, combined with its inherent instability, contributes to the difficulty in its detection during the metabolic transformation of nitroaromatics. annualreviews.org

Electrochemical studies on the reduction of 2,4,6-trinitrotoluene (TNT) corroborate this multi-step reduction process, showing that the conversion of a nitro group to a hydroxylamine requires a total of four electrons and four protons, implicitly including the two-electron reduction of the intermediate nitroso species. researchgate.net The reversibility of the hydroxylamine-to-nitroso transformation has also been noted in electrochemical contexts. researchgate.net In biological systems, the reduction from nitroso to hydroxylamine is a key detoxification step, as the hydroxylamine can be further reduced to the more stable amine. nottingham.ac.ukasm.org

Analytical Methodologies for Research on 2 Hydroxylamino 6 Nitrotoluene

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2-Hydroxylamino-6-nitrotoluene from complex mixtures, such as environmental samples or the products of bioremediation studies.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound and related transformation products of explosives. nih.govmontana.edu Reversed-phase HPLC (RP-HPLC) is the most common mode employed, utilizing stationary phases like C8 and C18 to separate compounds based on their hydrophobicity. asm.orgdss.go.thnih.gov

Gradient elution systems are frequently used to achieve baseline separation of a wide range of TNT metabolites, including hydroxylamino derivatives, in a single analytical run. nih.govmontana.edu Mobile phases typically consist of mixtures of water and an organic solvent, such as acetonitrile (B52724) or methanol. asm.orgnih.gov For instance, one method used a linear gradient of acetonitrile and water, both containing trifluoroacetic acid, to resolve TNT and its metabolites. asm.org Another established system for separating hydroxylamino derivatives uses an isocratic mobile phase of 82% water and 18% 2-propanol. nih.gov Due to the unstable nature of hydroxylamino compounds in aqueous solutions, proper analytical methods are crucial for accurate quantification and to avoid the formation of artifacts like azoxy compounds. montana.edu

The influence of parameters such as column temperature and the use of ion-pair reagents on chromatographic separation has been investigated. nih.govmontana.edu While ion-pair reagents can increase the retention times of compounds with amine groups, they may also introduce baseline noise and reduce peak resolution. nih.gov The purity of synthesized or isolated this compound and its isomers is often confirmed by HPLC analysis. asm.org

Table 1: Examples of HPLC Conditions for the Analysis of this compound and Related Compounds

Parameter Condition 1 Condition 2 Condition 3
Column Spherisorb C8 Supelcosil LC-8 Waters Nova-Pak C8
Mobile Phase Acetonitrile/Water with trifluoroacetic acid Methanol/Phosphate (B84403) Buffer 2-Propanol/Water (18:82, v/v)
Elution Mode Linear Gradient Gradient Isocratic
Flow Rate 1.0 ml/min Not specified 1.0 ml/min
Detection UV-Vis Diode Array Detection (DAD) Diode Array UV-Vis
Reference asm.org nih.govmontana.edu nih.gov

Spectroscopic Identification Methods

Spectroscopic techniques are indispensable for the structural confirmation and identification of this compound, often used in conjunction with chromatographic separation.

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful tool for identifying this compound and other transient metabolites from complex biological or environmental samples. asm.orgnih.gov This technique provides molecular weight information, which is critical for postulating chemical structures. In studies of TNT transformation, LC/MS analyses have revealed molecular ions that correspond to dihydroxylamino-nitrotoluene and hydroxylamino-amino-nitrotoluene intermediates. asm.org For example, LC/MS electron impact analysis of a metabolite (compound II) from TNT transformation by Pseudomonas pseudoalcaligenes JS52 showed a molecular ion of 199, consistent with a dihydroxylamino-nitrotoluene structure, which could include 2,4-dihydroxylamino-6-nitrotoluene (B1244328). asm.org Similarly, in studies with Clostridium acetobutylicum, LC/MS was used to tentatively identify 2,6-dihydroxylaminotoluene from 2,6-dinitrotoluene (B127279) based on the molecular ion obtained. dss.go.th The interface connecting the HPLC to the mass spectrometer, such as a particle beam interface, is a critical component of the system. asm.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), provides detailed structural information, confirming the identity and substitution pattern of this compound and its isomers. Samples for NMR are typically dissolved in deuterated solvents like acetonitrile (CD₃CN) or chloroform (B151607) (CDCl₃). asm.orgdss.go.th

In the characterization of TNT metabolites, ¹H-NMR data for a compound identified as a dihydroxylamino-nitrotoluene gave chemical shifts consistent with protons on two hydroxylamino groups. asm.org The chemical shift of the hydroxylamino group protons on these intermediates was found to be similar to that of a known standard, 4-hydroxylamino-2,6-dinitrotoluene (B1235525). asm.org For the initial metabolite of 2,6-dinitrotoluene, the upfield shift of the aromatic protons in the ¹H-NMR spectrum, along with mass spectrometry data, supported its identification as this compound. dss.go.th

Table 2: Selected ¹H-NMR Data for Hydroxylamino-Toluene Derivatives

Compound Solvent Key Proton Chemical Shifts (ppm) Remarks Reference
Compound II (putative dihydroxylamino-nitrotoluene) CD₃CN Consistent with protons of two hydroxylamino groups Chemical shifts similar to hydroxylamino protons on 4HADNT standard. asm.org
Initial metabolite of 2,6-dinitrotoluene Not specified Upfield shift of aromatic protons Supports identification as this compound. dss.go.th

UV-Visible (UV-Vis) spectroscopy is widely used for the detection and characterization of this compound, often coupled with HPLC in a diode array detection (DAD) setup. nih.gov This allows for the acquisition of a full UV-Vis spectrum for each peak in a chromatogram, which serves as a valuable tool for compound identification by comparing the spectra to those of authentic standards. dss.go.th

The UV spectra of hydroxylamino derivatives are distinct and can be used to differentiate them from their corresponding amino and nitroso analogues. researchgate.netasm.org For example, during the transformation of TNT by Clostridium thermoaceticum, the UV-Vis spectra of the initially formed products matched those of 2-hydroxylamino-4,6-dinitrotoluene (B1238210) and 4-hydroxylamino-2,6-dinitrotoluene. nih.gov Subsequently, the spectrum of the next intermediate was identical to that of 2,4-dihydroxylamino-6-nitrotoluene. nih.gov The spectra of various TNT reduction products, including hydroxylamino derivatives, are often monitored at a specific wavelength, such as 230 nm, for quantification. nih.govresearchgate.net

Radiotracer Techniques for Fate Tracking (e.g., ¹⁴C-labeled compounds)

Radiotracer techniques, particularly using compounds uniformly labeled with Carbon-14 ([U-ring-¹⁴C]-TNT), are essential for determining the ultimate fate of TNT and its transformation products, including this compound. asm.orgnih.gov These studies allow researchers to perform mass balance analyses and track the distribution of carbon from the parent compound into various fractions, such as mineralized CO₂, aqueous-phase polar metabolites, and biomass-bound residues. asm.orgdss.go.th

In studies of TNT transformation by various microorganisms and plants, ¹⁴C-labeled TNT has been used to monitor the formation and subsequent disappearance of intermediates. asm.orgdss.go.th For instance, research with Clostridium acetobutylicum showed that after spiking a culture with ¹⁴C-TNT, the label was tracked through hydroxylamino intermediates to more polar, undefined products. dss.go.th Similarly, experiments with Pseudomonas pseudoalcaligenes JS52 using ¹⁴C-TNT indicated that while the compound was not mineralized, a significant portion of the carbon became associated with the cells, likely due to the reactivity of the hydroxylamino intermediates formed. asm.org These techniques are crucial for understanding whether transformation pathways lead to complete degradation (mineralization) or the formation of persistent, bound residues. dss.go.th

Ecological and Environmental Biotransformation Implications

Nitrogen Cycling and Denitration Processes

The biotransformation of nitroaromatic compounds like 2,6-DNT has significant implications for nitrogen cycling in contaminated ecosystems. Microorganisms can liberate the nitrogen from the aromatic ring, making it available for assimilation or other biogeochemical processes.

The nitrogen within the nitro groups of compounds like 2,6-DNT can be released into the environment as inorganic ions, primarily nitrite (B80452) (NO₂⁻) and ammonium (B1175870) (NH₄⁺). core.ac.uk The specific ion released is often dependent on the metabolic pathway.

Nitrite Release: The release of nitrite, a process known as denitration, is characteristic of certain aerobic degradation pathways. bme.hu For instance, the aerobic degradation of 2,6-DNT by some bacteria proceeds via a dioxygenase attack, which cleaves the nitro group directly from the aromatic ring, releasing it as nitrite. nih.govasm.org Studies have documented the stoichiometric release of nitrite during the growth of bacterial strains on DNT isomers. asm.org

Ammonium Release: The formation of ammonium is often associated with reductive pathways. While the complete reduction of a nitro group yields an amino group (-NH₂), ammonium ions (NH₄⁺) can be released through subsequent metabolic steps. core.ac.ukdergipark.org.tr Some research suggests that hydroxylamino intermediates, such as 2-hydroxylamino-6-nitrotoluene, can undergo rearrangements (like the Bamberger rearrangement) that lead to the release of ammonium. frontiersin.org The release of both nitrite and ammonium ions is a key indicator of the microbial breakdown of these explosive compounds. core.ac.uk

Several bacterial strains can utilize nitroaromatic compounds as their sole source of nitrogen for growth. nih.govnih.govoup.com This metabolic capability is crucial for the complete removal of the contaminant from the environment, as the nitrogen is incorporated into microbial biomass.

The primary pathway for incorporating nitrogen into cellular material begins once ammonium (NH₄⁺) is made available inside the cell, either through direct uptake or from the breakdown of a compound like 2,6-DNT. Plants and microorganisms cannot typically accumulate ammonium ions due to their toxicity and must quickly incorporate them into organic molecules. byjus.com

The central mechanism for this is the glutamine synthetase-glutamate synthase (GS-GOGAT) cycle. byjus.comcsic.es

Glutamine Synthetase (GS): Ammonium is first incorporated into the amino acid glutamate (B1630785) to form glutamine. This reaction is catalyzed by the enzyme glutamine synthetase and requires energy in the form of ATP. csic.es

Glutamate Synthase (GOGAT): The newly formed glutamine then reacts with α-ketoglutarate (a key intermediate in the Krebs cycle) to produce two molecules of glutamate. csic.es

One of the resulting glutamate molecules can then be used to synthesize other nitrogen-containing compounds, such as other amino acids (via transamination), nucleic acids, and vitamins, while the other glutamate molecule can re-enter the GS-GOGAT cycle to accept another ammonium ion. byjus.comcsic.es This allows the nitrogen originally from the nitroaromatic pollutant to be fully assimilated into the microorganism's cellular structure. bme.hu

Table 2: Chemical Compounds Mentioned

Compound Name
2,4,6-Trinitrotoluene (B92697) (TNT)
2,4-Dinitrotoluene (B133949) (2,4-DNT)
2,6-Dinitrotoluene (B127279) (2,6-DNT)
This compound
2-Amino-6-nitrotoluene
2-Amino-4,6-dinitrotoluene
4-Amino-2,6-dinitrotoluene
2-Hydroxylamino-4,6-dinitrotoluene (B1238210)
4-Hydroxylamino-2,6-dinitrotoluene (B1235525)
Dihydroxylaminotoluene
2,4-Diaminotoluene
Nitrite (NO₂⁻)
Ammonium (NH₄⁺)
3-Methyl-4-nitrocatechol
Glutamate
Glutamine
α-ketoglutarate
2,4-dihydroxylamino-6-nitrotoluene (B1244328)
2-hydroxylamino-4-amino-6-nitrotoluene
Azoxytetranitrotoluene
Toluene (B28343)
p-Cresol
2-Nitrotoluene
4-Methyl-5-nitrocatechol
2-hydroxy-5-methylquinone
2,4,5-trihydroxytoluene
4-N-acetylamino-2-hydroxylamino-6-nitrotoluene
4-formamido-2-amino-6-nitrotoluene

Future Research Directions

Advanced Mechanistic Elucidation of Enzymatic Transformations

Future research should focus on a more detailed understanding of the enzymes that transform 2-Hydroxylamino-6-nitrotoluene. While it's known that nitroreductases play a crucial role, the specific mechanisms are not fully understood. oup.com These enzymes, which are typically flavoproteins using NADH or NADPH as electron donors, catalyze the reduction of nitro groups. oup.comtandfonline.com

Under anaerobic conditions, the transformation of dinitrotoluenes by organisms like Clostridium acetobutylicum leads to the formation of hydroxylaminonitrotoluenes as initial intermediates. acs.org Further reduction can lead to dihydroxylaminotoluenes. acs.org In some cases, the reduction can proceed all the way to aminonitrotoluenes and eventually diaminotoluenes. acs.org

The transformation of 2,4,6-trinitrotoluene (B92697) (TNT) by Escherichia coli also produces hydroxylaminodinitrotoluenes. nih.gov The specific enzymes involved, such as those encoded by nfsA and nfsB in E. coli, and their precise role in the complete transformation pathway of these compounds require further investigation. nih.gov Understanding the crystal structures of these enzymes with their substrates will provide valuable insights into their catalytic mechanisms.

Table 1: Key Enzymes in Nitroaromatic Transformation

Enzyme Type Organism Example Function
Nitroreductase Klebsiella sp. C1 Reduces nitro groups of TNT to form hydroxylaminodinitrotoluenes and aminodinitrotoluenes. researchgate.net
Dioxygenase Burkholderia sp. Oxidizes dinitrotoluenes as part of the mineralization pathway. asm.org
Glutathione Transferase Arabidopsis thaliana Conjugates TNT with glutathione, potentially destabilizing the aromatic ring for further degradation. frontiersin.org

Comprehensive Systems Biology Approaches to Metabolism

A systems biology approach can provide a holistic view of how organisms metabolize 2,6-DNT and its intermediates like this compound. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive metabolic network models. researchgate.net

Studies on the effects of nitrotoluenes on organisms have shown that exposure can impact various metabolic pathways, including those regulated by the peroxisome proliferator-activated receptor (PPAR). indigobiosciences.com These pathways are involved in lipid metabolism and gluconeogenesis. indigobiosciences.com A systems biology approach can help to identify key molecular initiating events and adverse outcome pathways related to nitrotoluene toxicity. indigobiosciences.com

The intestinal microbiota also plays a significant role in the metabolism of 2,6-DNT, with intestinal nitroreductase being a key enzyme. nih.gov A comprehensive understanding of the interplay between host and microbial metabolism is therefore essential.

Development of Novel Synthetic Routes for Research Standards

The availability of pure analytical standards is crucial for research. While methods for the synthesis of related compounds like aminodinitrotoluenes exist, the synthesis of hydroxylamino intermediates can be challenging due to their instability. dss.go.thacs.org

One reported method for preparing this compound involves the reduction of 2,6-dinitrotoluene (B127279) using zinc dust and ammonium (B1175870) chloride. jst.go.jp Another approach for a related compound, 4-hydroxylamino-2,6-dinitrotoluene (B1235525), utilizes an anaerobic incubation with zinc and ammonium chloride. asm.org The development of more efficient and scalable synthetic routes for these and other metabolites is an important area for future research. This includes the synthesis of conjugates, such as glucuronides and sulfates, which are important metabolites in the detoxification pathways of dinitrotoluenes. researchgate.net

Integration of Computational and Experimental Approaches for Reactivity Prediction

Combining computational and experimental methods can provide powerful insights into the reactivity and potential toxicity of this compound and related compounds. acs.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity of nitroaromatic compounds based on their molecular descriptors. oup.comnih.gov These models can help in the preliminary assessment of the toxicity of untested compounds. oup.com

Computational approaches can also be used to model the metabolic pathways of these compounds, predicting which sites on a molecule are most likely to be metabolized. researchgate.net This can help to identify potential reactive metabolites and understand the mechanisms of toxicity. researchgate.net For example, density functional theory (DFT) studies can be used to investigate the reaction mechanisms of these compounds, such as the ring-opening reactions of their Meisenheimer complexes. acs.org The integration of these computational predictions with experimental data will lead to a more complete understanding of the environmental fate and biological effects of these important compounds. acs.org

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation
2,4,6-Trinitrotoluene TNT
2,6-Dinitrotoluene 2,6-DNT
This compound
4-Hydroxylamino-2,6-dinitrotoluene 4HADNT
2-Amino-4,6-dinitrotoluene 2-ADNT
4-Amino-2,6-dinitrotoluene 4-ADNT
2,4-Diamino-6-nitrotoluene 2,4-DANT
2,6-Diamino-4-nitrotoluene
2,4-Dihydroxylamino-6-nitrotoluene (B1244328) DHANT
2-Hydroxylamino-4-amino-6-nitrotoluene 2HA4ANT
2,6-Dinitrobenzyl alcohol
2,6-Dinitrobenzaldehyde
2,6-Dinitrobenzoic acid
2-Amino-6-nitrobenzyl alcohol
3-Methyl-4-nitrocatechol 3M4NC
2-Hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid
2-Hydroxy-5-nitropenta-2,4-dienoic acid
4-Methyl-5-nitrocatechol 4M5NC
2-Hydroxy-5-methylquinone
2,4,5-Trihydroxytoluene
2-Glutathionyl-4,6-dinitrotoluene GDNT
4-Acetylamino-2-hydroxylaminotoluene 4AA2HAT
4-Acetylamino-2-nitrotoluene 4AA2NT
2-Acetylamino-4-aminobenzoic acid 2AA4ABA
4-Nitroanthranilic acid 4NAA
2,4-Diacetylaminobenzoic acid 2,4-DAABA
4-Acetylamino-2-aminobenzoic acid 4AA2ABA
2,4-Dinitroanisole DNAN
2-Amino-4-hydroxylamino-5-hydroxy-6-nitrotoluene
2,2',6,6'-Tetranitro-4,4'-azoxytoluene

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